Para-Substitution Defines a Distinct AChE Inhibition QSAR Domain Versus Ortho and Meta Isomers
In a definitive QSAR study of phenyl N-methylcarbamate AChE inhibitors, the regression analysis for the reversible complex formation constant (1/Kd) could not be unified across ortho-, meta-, and para-substituted congeners. Separate equations were required for each positional series, indicating that the molecular recognition event at the enzyme active site is fundamentally position-dependent [1]. CAS 63982-44-5 is the para (4-position) isomer; its closest positional analogs are the meta isomer (CAS 63982-42-3, 3-substituted) and the ortho isomer (CAS 63982-41-2, 2-substituted). The para configuration places the dimethylaminopropyl substituent at the position furthest from the carbamate ester linkage, which typically yields distinct carbamylation rate constants (k2) and dissociation constants (Kd) compared to the meta and ortho arrangements [1][2].
| Evidence Dimension | QSAR domain separability for AChE inhibition (1/Kd and k2 constants) |
|---|---|
| Target Compound Data | Para-substituted phenyl N-methylcarbamate domain (CAS 63982-44-5 falls in this series); requires a para-specific QSAR equation for accurate prediction of inhibitory constants [1] |
| Comparator Or Baseline | Ortho-substituted (CAS 63982-41-2) and meta-substituted (CAS 63982-42-3) phenyl N-methylcarbamate domains; each requires its own independent QSAR equation [1][2] |
| Quantified Difference | No single unified regression equation describes all three positional series; R² values and coefficient weights differ between ortho, meta, and para models [1] |
| Conditions | Bovine erythrocyte AChE inhibition assay; kinetic constants (Kd, k2) determined via Hart-O'Brien and Main methods; substituted phenyl N-methyl- and N,N-dimethylcarbamates [2] |
Why This Matters
Procurement of the incorrect positional isomer (e.g., meta CAS 63982-42-3 instead of para CAS 63982-44-5) will produce quantitatively different AChE inhibition kinetics in any downstream enzymatic assay, potentially invalidating structure-activity relationship studies or screening campaigns.
- [1] König S, Hoffmann T, Schüürmann G. Quantum-chemical Structure-Activity Relationships in carbamate insecticides. Molecular Engineering. 1995;5:255-273. View Source
- [2] Nishioka T, Kitamura K, Fujita T, Nakajima M. Kinetic constants for the inhibition of acetylcholinesterase by phenyl carbamates. Pesticide Biochemistry and Physiology. 1976;6(4):320-337. View Source
